Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride
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Overview
Description
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is a synthetic compound derived from fluorene, a polycyclic aromatic hydrocarbon. This compound features a carboxylic acid group and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride typically involves the esterification of Fluorene-9-carboxylic acid with 2-(isobutylamino)ethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Scientific Research Applications
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with cellular components. The amine group may also play a role in modulating biological activity by interacting with receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Fluorene-9-carboxylic acid: A precursor to the ester compound, used in similar applications.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: Another ester derivative with potential pharmacological activity.
Uniqueness
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
63957-01-7 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
butan-2-yl-[2-(9H-fluorene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-14(2)21-12-13-23-20(22)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,14,19,21H,3,12-13H2,1-2H3;1H |
InChI Key |
IXBBCDAOBKUSMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[NH2+]CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
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